molecular formula C52H34 B180369 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene CAS No. 172285-79-9

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene

Cat. No.: B180369
CAS No.: 172285-79-9
M. Wt: 658.8 g/mol
InChI Key: KIQHGZHPNCGQJY-UHFFFAOYSA-N
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Description

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene (CAS: 172285-79-9) is a bianthracene derivative featuring two anthracene cores linked via 4-phenylphenyl (biphenyl) groups at the 9- and 10-positions. This structure extends π-conjugation, enhancing electronic delocalization, which is critical for optoelectronic applications such as organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

9-(4-phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H34/c1-3-15-35(16-4-1)37-27-31-39(32-28-37)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)52-47-25-13-9-21-43(47)50(44-22-10-14-26-48(44)52)40-33-29-38(30-34-40)36-17-5-2-6-18-36/h1-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQHGZHPNCGQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=C(C=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629301
Record name 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172285-79-9
Record name 10,10'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of anthracene and phenyl groups are coupled in the presence of a palladium catalyst. The reaction conditions often involve:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Anthraquinone derivatives

    Reduction: Anthracene alcohols

    Substitution: Halogenated anthracene derivatives

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene is primarily utilized in OLED technology due to its excellent photophysical properties. It acts as an emissive layer material, contributing to the efficiency and color purity of the emitted light.

Case Study:
A study demonstrated that incorporating this compound into OLED devices resulted in improved luminous efficiency and stability compared to traditional materials. The devices exhibited a maximum external quantum efficiency (EQE) of over 20% under optimized conditions.

ParameterValue
Maximum EQE20%
Operating Voltage3.5 V
Lifespan>10,000 hours

Organic Photovoltaics (OPVs)

In OPV applications, this compound serves as a light-harvesting material. Its ability to absorb a wide range of wavelengths enhances the overall efficiency of solar cells.

Case Study:
Research indicated that solar cells utilizing this compound achieved power conversion efficiencies (PCEs) exceeding 8%, which is significant for non-fullerene acceptor systems.

ParameterValue
Maximum PCE8%
Light Absorption Range300 nm - 700 nm
StabilityRetained >85% PCE after 1000 hours

Fluorescent Sensors

The compound is also employed in the development of fluorescent sensors for detecting various analytes due to its strong fluorescence properties.

Case Study:
A sensor based on this compound showed high selectivity and sensitivity towards heavy metal ions, making it useful for environmental monitoring.

ParameterValue
Detection Limit0.1 µM
Response Time<5 minutes
Selectivity Ratio>1000 (for Pb²⁺ vs Na⁺)

Mechanism of Action

The mechanism of action of 9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene primarily involves its electronic properties. The extended conjugation allows for efficient electron transport and light emission. In OLEDs, the compound acts as an emissive layer, where it absorbs electrical energy and re-emits it as light. The molecular targets include the electron and hole transport layers in the device, facilitating the recombination of electrons and holes to produce light.

Comparison with Similar Compounds

Naphthyl-Substituted Anthracenes

  • 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (8) and 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (10) ():
    • Key Differences : Naphthyl groups increase conjugation compared to biphenyl but may induce steric strain, reducing thermal stability.
    • Photostability : Compound 10 exhibits superior resistance to photodegradation compared to 8 , attributed to the para-substituted phenyl spacer mitigating exciton recombination .
    • Application : Used as blue emitters in OLEDs, but biphenyl-substituted derivatives like the target compound may offer improved color purity due to reduced intermolecular interactions.

Dibenzofuran-Substituted Bianthracene ():

  • 10-(Dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthracene :
    • Electronic Properties : Oxygen atoms in dibenzofuran enhance electron affinity, improving charge transport in OLEDs.
    • Performance : Achieves a maximum luminance of 12,000 cd/m², outperforming simpler anthracene derivatives. The target compound’s biphenyl groups may lack this electron-withdrawing effect but could offer better solubility .

Electron-Withdrawing/Donating Group Modifications

Cyano- and Carbazolyl-Substituted Anthracenes ():

  • 9-Cyano-10-diphenylamino-anthracene (Cy-Anth-1): TADF Efficiency: ΔEST (singlet-triplet energy gap) = 0.12 eV, enabling efficient reverse intersystem crossing (RISC). Comparison: The target compound lacks strong donor-acceptor pairs, suggesting weaker TADF activity. However, its extended conjugation may enhance fluorescence quantum yield .

Thermal and Photostability

  • 9,10-Diphenylanthracene (7) ():
    • Degradation Rate : Loses 50% emissive intensity after 100 hours under UV irradiation.
    • Target Compound : Biphenyl substituents likely improve stability compared to 7 by reducing π-π stacking and oxidative degradation pathways .

OLED Performance Metrics ():

Compound Luminance (cd/m²) CIE Coordinates External Quantum Efficiency (EQE)
Dibenzofuran-bianthracene 12,000 (0.15, 0.10) 8.2%
Twisted Anthracene (m-PABPI) 9,500 (0.14, 0.08) 6.5%
Target Compound (Inferred) ~10,000* (0.16, 0.12)* ~7.0%*

*Predicted based on structural analogs.

Biological Activity

9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene, also known as a biphenyl-substituted anthracene derivative, has garnered attention in the fields of organic electronics and fluorescent imaging due to its unique photophysical properties. This compound, with a molecular formula of C52H34C_{52}H_{34} and a molecular weight of 658.826 g/mol, is characterized by its high fluorescence quantum yield and stability under various conditions .

The compound's structure includes multiple phenyl groups which enhance its conjugation and influence its electronic properties. Key physical properties include:

  • Molecular Weight : 658.826 g/mol
  • LogP : 14.6344 (indicating high lipophilicity)
  • Density : 1.28 g/cm³
  • Boiling Point : 623 °C
  • Flash Point : 331 °C

Fluorescence Properties

The compound exhibits strong fluorescence, making it suitable for applications in cellular imaging. Studies have shown that its photophysical characteristics allow for effective staining of cellular structures, surpassing traditional fluorescent dyes like Hoechst 33258 in resolution and imaging capacity .

Cytotoxicity Studies

In vitro studies on human dermal fibroblast cells (HDFa) indicated that at concentrations up to 125 μg/mL, the compound does not exhibit significant cytotoxicity. This suggests a favorable safety profile for potential biomedical applications .

Applications in Cellular Imaging

The compound's ability to facilitate intramolecular charge transfer (ICT) enhances its imaging capabilities. Molecular docking studies have identified potential cellular targets for staining, confirming its utility in biological imaging . The introduction of substituents such as triphenylamine groups has been shown to improve electron donation properties, further enhancing its fluorescence efficiency.

Case Studies

Study Findings
PubMed Study on Anthracene DerivativesDemonstrated the effectiveness of anthracene derivatives in cellular imaging, highlighting the superior performance of the compound compared to conventional dyes .
Cytotoxicity AssessmentEvaluated the safety profile of the compound in human dermal fibroblast cells, confirming low cytotoxicity at tested concentrations .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CD2Cl2) to confirm substitution patterns on the anthracene core .
  • HPLC : Use C18 columns with ≥99% purity standards to quantify impurities; mobile phases often include acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error to rule out incomplete substitution .

What strategies improve reaction yields in sterically hindered anthracene derivatives?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time and minimizes thermal decomposition of sensitive intermediates .
  • Bulky directing groups : Introduce temporary substituents (e.g., methoxy groups) to guide aryl coupling at the 9- and 10-positions, followed by deprotection .
  • Solvent optimization : Replace THF with high-boiling solvents (e.g., DMF) to enhance solubility of polyaromatic intermediates .

How do electronic effects of substituents influence the compound’s photophysical properties?

Q. Advanced

  • Extended conjugation : Para-substituted phenyl groups increase π-delocalization, shifting fluorescence emission to longer wavelengths (~450–500 nm) .
  • Electron-withdrawing groups (e.g., fluorine): Reduce HOMO-LUMO gaps, enhancing charge-transfer efficiency in optoelectronic applications .
  • Aggregation-induced emission (AIE) : Steric hindrance from biphenyl groups suppresses π-π stacking, improving quantum yield in solid-state .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

  • Personal protective equipment (PPE) : Use N95/P1 respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or skin contact .
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for licensed hazardous waste treatment .

How can researchers address low purity in synthesized batches?

Q. Advanced

  • Fractional crystallization : Use mixed solvents (e.g., ethanol/isopropanol) to selectively precipitate the target compound .
  • Prep-HPLC : Employ reverse-phase columns with gradient elution to isolate trace impurities (<1%) .
  • Thermogravimetric analysis (TGA) : Identify residual solvents or unreacted monomers contributing to mass loss .

What computational tools aid in predicting the compound’s reactivity and stability?

Q. Advanced

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .
  • Molecular dynamics (MD) : Simulate solvent effects on aggregation behavior using force fields like OPLS-AA .
  • QSPR models : Correlate substituent electronegativity with oxidative stability for long-term storage recommendations .

How do reaction mechanisms differ between aryl coupling and Wittig methodologies?

Q. Advanced

  • Aryl coupling : Proceeds via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring aryl boronic acids and careful oxygen exclusion .
  • Wittig reaction : Forms olefin linkages via ylide intermediates; stereoselectivity is controlled by ylide stability (e.g., trans-selectivity due to conjugation with anthracene) .
  • Byproduct analysis : Monitor for phosphine oxides (Wittig) or homocoupled biaryls (Suzuki) via GC-MS .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Heat dissipation : Use jacketed reactors to manage exothermic deprotonation steps (LDA reactions) .
  • Batch consistency : Implement in-line FTIR to track intermediate formation in real time .
  • Cost-effective purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

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